5-Acetyl-1H-Pyrrole-3-Carboxylic Acid
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Overview
Description
5-Acetyl-1H-Pyrrole-3-Carboxylic Acid is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid typically involves the condensation of a pyrrole derivative with an appropriate acylating agent. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 5-hydroxy-1H-pyrrole-3-carboxylic acid.
Scientific Research Applications
5-Acetyl-1H-Pyrrole-3-Carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid exerts its effects involves interactions with various molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The carboxylic acid group can also engage in ionic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic Acid: This compound has additional methyl groups, which can influence its chemical properties and reactivity.
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities with pyrrole derivatives and exhibit diverse biological activities.
Uniqueness: 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and a carboxylic acid group on the pyrrole ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-acetyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-8-6)7(10)11/h2-3,8H,1H3,(H,10,11) |
InChI Key |
RYAVAFSUOKMEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN1)C(=O)O |
Origin of Product |
United States |
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